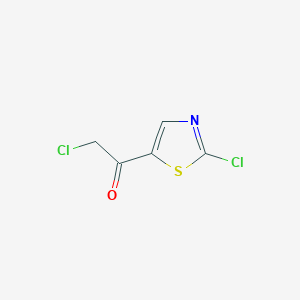

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

Description

The exact mass of the compound 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWSJFNCRQBIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259366 | |

| Record name | Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-88-6 | |

| Record name | Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone CAS number and properties

An In-depth Technical Guide to 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (CAS: 1263378-88-6)

Introduction

2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its structure, featuring a dichlorinated thiazole ring coupled with a reactive α-chloro ketone moiety, makes it a versatile synthetic intermediate. The thiazole core is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The presence of two distinct reactive sites—the electrophilic carbonyl carbon and the adjacent carbon bearing a chlorine atom—provides a platform for diverse chemical transformations, enabling the construction of complex molecular architectures.

This guide offers a comprehensive overview of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, consolidating its physicochemical properties, synthetic pathways, chemical reactivity, and essential safety protocols. It is intended to serve as a key resource for scientists leveraging this building block in the design and synthesis of novel bioactive molecules.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. These parameters influence everything from reaction kinetics and solvent selection to storage and handling. The key properties of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 1263378-88-6 | [2][3] |

| Molecular Formula | C₅H₃Cl₂NOS | [3][4] |

| Molecular Weight | 196.05 g/mol | [3] |

| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | [4] |

| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | [3][4] |

| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.6 | [4] |

| Appearance | White to light yellow crystal or solid (typical for similar compounds) | [5] |

Part 2: Synthesis and Mechanism

The preparation of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a multi-step process that typically begins with more fundamental precursors. While specific proprietary methods may vary, a general and plausible synthetic route can be inferred from established organic chemistry principles and patent literature.[6] A common approach involves the construction of the thiazole ring followed by acylation and chlorination.

A key patented method describes the preparation of this compound, highlighting its importance as a chemical intermediate.[6] The synthesis often leverages a Hantzsch-type thiazole synthesis or a variation thereof, where a thiourea or thioamide is reacted with an α-haloketone.

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a direct method to install an acetyl group onto the electron-rich thiazole ring. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial to activate the chloroacetyl chloride, generating a highly reactive acylium ion that can attack the thiazole ring, typically at the C5 position.

-

α-Chlorination: Following acylation, the methyl group of the ketone is activated for halogenation. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for the selective chlorination at the α-position, yielding the final α-chloro ketone product. This step must be carefully controlled to prevent over-chlorination.

Part 3: Reactivity and Applications in Development

The synthetic utility of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone stems from its nature as a bifunctional electrophile. This dual reactivity allows for sequential or selective reactions to build molecular complexity.

-

Nucleophilic Acyl Substitution: The carbonyl group can undergo reactions typical of ketones, such as reductions or the formation of imines and hydrazones.

-

Nucleophilic Substitution (Sₙ2): The primary chloride on the α-carbon is an excellent leaving group, making it highly susceptible to displacement by a wide range of nucleophiles. This is the most common application of this intermediate.

This reactivity profile makes it an ideal scaffold for generating libraries of compounds for screening in drug discovery and agrochemical research. For example, reaction with primary or secondary amines, thiols, or alcohols can introduce a variety of side chains, significantly altering the molecule's steric and electronic properties.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1263378-88-6|2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone (C5H3Cl2NOS) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. KR20220078585A - Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone - Google Patents [patents.google.com]

- 7. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, a halogenated thiazole derivative of significant interest in medicinal chemistry and drug development. This document delves into its physicochemical properties, synthesis methodologies, analytical characterization, potential therapeutic applications, and essential safety protocols. The information presented herein is intended to empower researchers to leverage this versatile chemical scaffold in their scientific endeavors.

Compound Identity and Molecular Architecture

2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a bifunctional molecule featuring a thiazole ring, a common scaffold in pharmaceuticals, substituted with two chlorine atoms and a chloroacetyl group. This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical transformations.

Table 1: Compound Identification [1]

| Parameter | Value |

| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone |

| CAS Number | 1263378-88-6 |

| Molecular Formula | C₅H₃Cl₂NOS |

| Molecular Weight | 196.05 g/mol |

| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl |

| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N |

The structural arrangement of a chloroacetyl group attached to a dichlorothiazole ring suggests its utility as a reactive intermediate in the synthesis of more complex molecules. The electrophilic nature of the carbonyl carbon and the carbon bearing the chloroacetyl chlorine atom makes them susceptible to nucleophilic attack, paving the way for the construction of various heterocyclic systems.

Physicochemical Characteristics

Precise experimental data on the physicochemical properties of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone are not extensively reported in publicly available literature. However, based on its structure and data from similar compounds, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Melting Point | Not experimentally determined in available literature. Likely a solid at room temperature. |

| Boiling Point | Not experimentally determined in available literature. Expected to be relatively high due to its molecular weight and polarity. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Appearance | Likely a white to off-white or pale yellow solid. |

| XlogP (Predicted) | 2.6[2] |

These predicted properties are valuable for designing experimental conditions for its synthesis, purification, and use in subsequent reactions. The predicted lipophilicity (XlogP) suggests moderate membrane permeability, a relevant parameter in drug design.

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone can be approached through established synthetic organic chemistry principles. A plausible and widely utilized method involves the Friedel-Crafts acylation of a suitable thiazole precursor.[3][4][5][6]

Proposed Synthesis Pathway: Friedel-Crafts Acylation

A logical synthetic route involves the acylation of 2,5-dichlorothiazole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone

Caption: Friedel-Crafts acylation of 2,5-dichlorothiazole.

Causality in Experimental Choices: The choice of a Lewis acid like AlCl₃ is crucial as it activates the chloroacetyl chloride by forming a highly electrophilic acylium ion.[4] An inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is preferred to avoid side reactions with the solvent. The reaction is typically performed at low temperatures to control the reactivity and minimize the formation of byproducts.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized protocol based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is essential for achieving high yields and purity.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension in an ice bath and add chloroacetyl chloride dropwise via the dropping funnel. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Add a solution of 2,5-dichlorothiazole in the same inert solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at low temperature or gradually warm to room temperature while monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

The structural elucidation of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone relies on a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methylene protons of the chloroacetyl group (-CH₂Cl) and a singlet for the proton on the thiazole ring. |

| ¹³C NMR | Signals for the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (196.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[2] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching, typically in the range of 1680-1720 cm⁻¹. |

Diagram 2: Analytical Workflow for Structural Confirmation

Caption: Workflow for purification and structural analysis.

Potential Applications in Drug Discovery and Development

The 2-chloro-thiazole moiety is a key structural feature in various biologically active compounds, including some pesticides and pharmaceuticals.[7][8] The presence of the reactive chloroacetyl group makes 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone a valuable intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications.

Precursor for Biologically Active Molecules

This compound can serve as a building block for the synthesis of novel compounds with potential activities, including:

-

Antimicrobial Agents: Thiazole derivatives are known to exhibit antibacterial and antifungal properties.[8][9]

-

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic activities.[10][11]

-

Enzyme Inhibitors: The reactive chloroacetyl group can be used to covalently modify the active sites of specific enzymes, making it a useful tool for developing targeted inhibitors.

Diagram 3: Potential Derivatization Pathways

Caption: Potential synthetic transformations of the title compound.

Role in Fragment-Based Drug Discovery

Given its relatively small size and reactive handles, this molecule could be a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The thiazole core can provide key interactions with a biological target, and the chloroacetyl group allows for the facile elaboration of the fragment into more potent lead compounds.

Safety, Handling, and Storage

Table 4: General Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |

| Inhalation | Avoid inhaling dust or vapors. May be harmful if inhaled. |

| Skin Contact | Avoid contact with skin. May cause skin irritation or burns. |

| Eye Contact | Avoid contact with eyes. Can cause serious eye irritation or damage. |

| Ingestion | Do not ingest. Harmful if swallowed. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Self-Validating System for Protocols: All experimental work involving this compound should be conducted with a thorough risk assessment. Start with small-scale reactions and have appropriate quenching and emergency procedures in place.

Conclusion and Future Directions

2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. Its unique combination of a dichlorothiazole core and a reactive chloroacetyl group makes it an attractive starting material for medicinal chemists and drug discovery scientists. Further research is warranted to fully elucidate its physicochemical properties, explore its reactivity in various chemical transformations, and screen its derivatives for a wide range of biological activities. This in-depth guide provides a solid foundation for researchers to safely and effectively utilize this compound in their quest for new therapeutic agents.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. | Download Scientific Diagram. Available from: [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

- Google Patents. Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone.

-

PubChem. 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. Available from: [Link]

-

PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. Available from: [Link]

-

YouTube. Friedel-Crafts Acylation. Available from: [Link]

-

Cytiva Life Sciences. SAFETY DATA SHEET. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

BioMedica Diagnostics. SAFETY DATA SHEET. Available from: [Link]

-

ScienceRise: Pharmaceutical Science. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available from: [Link]

-

SynArchive. Friedel-Crafts Acylation. Available from: [Link]

-

PubChemLite. 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. Available from: [Link]

-

National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]

-

ScienceRise: Pharmaceutical Science. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Available from: [Link]

-

SpectraBase. Ethanone, 2-chloro-1,2-diphenyl-. Available from: [Link]

-

National Institutes of Health. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Available from: [Link]

- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

SpectraBase. 1-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)ethanone - Optional[13C NMR]. Available from: [Link]

-

National Institutes of Health. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available from: [Link]

-

MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Available from: [Link]

-

PubMed. Synthesis of chloro-substituted analogs of Thiazole orange - Fluorophores for flow cytometric analyses. Available from: [Link]

-

National Institutes of Health. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

-

SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

NIST WebBook. 2-Propanone, 1-chloro-. Available from: [Link]

-

PubChemLite. 2-chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride. Available from: [Link]

-

PubChemLite. 2-chloro-1-(2,3-dihydro-1h-inden-5-yl)ethan-1-one. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone (C5H3Cl2NOS) [pubchemlite.lcsb.uni.lu]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 13. biomedicadiagnostics.com [biomedicadiagnostics.com]

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone, a key heterocyclic intermediate for professionals in pharmaceutical and agrochemical research. The document elucidates the molecule's core structural and physicochemical properties, outlines an exemplary synthetic pathway, and details a rigorous, self-validating analytical workflow for structural confirmation and purity assessment. By explaining the causality behind methodological choices, this guide serves as a practical resource for scientists leveraging this versatile building block in complex synthetic applications.

Molecular Identity and Physicochemical Properties

2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone is a bifunctional organic compound featuring a reactive α-chloroketone moiety attached to a 2-chlorothiazole ring. This dual reactivity makes it a valuable electrophilic partner in a variety of nucleophilic substitution and cross-coupling reactions.

Molecular Structure

The molecular structure consists of a five-membered thiazole ring, chlorinated at the C2 position. An ethanone group is attached at the C5 position of this ring. The terminal methyl group of the ethanone is substituted with a chlorine atom, forming a chloromethyl ketone.

Core Data Summary

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, registration, and experimental design.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone | PubChem[1] |

| CAS Number | 1263378-88-6 | Biosynth[2] |

| Molecular Formula | C₅H₃Cl₂NOS | PubChem[1], Biosynth[2] |

| Molecular Weight | 196.05 g/mol | Biosynth[2] |

| Monoisotopic Mass | 194.93124 Da | PubChem[1] |

| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | Biosynth[2] |

| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.6 | PubChem[1] |

Significance and Applications in Synthetic Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products.[3] The title compound serves as a potent intermediate for introducing this valuable moiety into larger, more complex molecules.

-

Expertise & Causality: The molecule's utility stems from its two distinct electrophilic sites.

-

α-Chloroketone: This functional group is a powerful alkylating agent. The carbonyl group activates the adjacent carbon-chlorine bond, making it highly susceptible to nucleophilic attack by amines, thiols, or carbanions. This allows for the straightforward extension of the side chain.

-

2-Chlorothiazole: The chlorine atom at the C2 position of the thiazole ring is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This enables the formation of carbon-carbon or carbon-nitrogen bonds at the core heterocyclic ring.

-

This dual functionality allows for sequential, regioselective modifications, providing researchers with a flexible and powerful tool for building molecular diversity.

Exemplary Synthesis Protocol

The preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone can be achieved through established synthetic routes.[4] The following protocol is an example of a common approach.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suitable inert solvent (e.g., dichloromethane or dichloroethane).

-

Catalyst Addition: Cool the solvent to 0°C in an ice bath. Carefully add a Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃). Causality: The Lewis acid is essential to activate the acylating agent for the electrophilic aromatic substitution on the thiazole ring.

-

Reagent Addition: Slowly add 2-chlorothiazole to the cooled suspension. Subsequently, add chloroacetyl chloride dropwise via a syringe, ensuring the internal temperature does not exceed 5-10°C. Causality: The dropwise addition and temperature control are critical to prevent runaway reactions and the formation of undesired byproducts.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Work-up: Once complete, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the catalyst. Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-1-(2-chlorothiazol-5-yl)ethanone.

Analytical Characterization and Quality Control

A multi-technique approach is required to create a self-validating system that unambiguously confirms the structure and purity of the synthesized compound. Commercial suppliers often provide access to such analytical data.[5]

Analytical Workflow Diagram

Caption: Integrated workflow for analytical validation of the final product.

Expected Analytical Outcomes

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should reveal two key signals: a singlet in the aromatic region corresponding to the proton at the C4 position of the thiazole ring, and a singlet in the aliphatic region corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The integration of these peaks should be in a 1:2 ratio.

-

¹³C NMR: Will show five distinct carbon signals, including those for the carbonyl carbon, the chloromethyl carbon, and the three unique carbons of the 2-chlorothiazole ring.

-

-

Mass Spectrometry (MS):

-

Trustworthiness: This technique provides definitive confirmation of the molecular weight. The mass spectrum should show a molecular ion peak cluster corresponding to the calculated mass (196.05 g/mol ).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The [M]+, [M+2]+, and [M+4]+ peaks should appear in a ratio of approximately 9:6:1, which is a hallmark signature for dichlorinated compounds and provides a high degree of confidence in the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

This is the standard for assessing purity. A single, sharp peak should be observed under appropriate chromatographic conditions, and the purity is typically reported as the area percentage of this main peak. For research applications, a purity of >95% is generally required.

-

Safe Handling and Storage

-

Hazards: As a reactive alkylating agent, 2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[6] All handling should occur inside a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and nucleophiles. For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

References

-

PubChem. 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]

- Google Patents. Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone.

-

PubChemLite. 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. [Link]

-

ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. [Link]

-

MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]

-

LookChem. Cas 54000-87-2,2-chloro-1-(4-methyl-2-o-tolyl-thiazol-5-yl)-ethanone. [Link]

-

PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]. [Link]

-

PubChem. Ethanone, 2-chloro-1,2-diphenyl-. [Link]

- Google Patents. Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. [Link]

-

PubChem. 2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone. [Link]

-

PubChem. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine. [Link]

Sources

- 1. PubChemLite - 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone (C5H3Cl2NOS) [pubchemlite.lcsb.uni.lu]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. KR20220078585A - Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone - Google Patents [patents.google.com]

- 5. 1263378-88-6|2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

Synthesis pathways for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Ketone

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone is a halogenated heterocyclic ketone of significant interest in synthetic chemistry. Its structure, featuring a reactive α-chloro ketone moiety and a 2-chlorothiazole core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, and this particular building block serves as a key precursor for novel compounds in pharmaceutical and agrochemical research.

This guide provides a comprehensive overview of the most logical and industrially relevant synthetic pathway for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. We will delve into the mechanistic underpinnings of the synthesis, explain the rationale behind the chosen experimental conditions, and provide a detailed protocol for its preparation.

The Core Synthesis Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl and heteroaryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the case of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, the synthesis involves the acylation of 2-chlorothiazole with chloroacetyl chloride.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via a well-established three-step mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[3][4]

-

Electrophilic Attack: The electron-rich 2-chlorothiazole ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the thiazole ring.[4]

-

Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the thiazole ring and yields the final product, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the newly formed ketone product, which is a moderate Lewis base.[1]

Figure 1: Mechanism of Friedel-Crafts Acylation

Causality Behind Experimental Choices

-

Choice of Reactants: 2-chlorothiazole serves as the heteroaromatic substrate, and chloroacetyl chloride is the acylating agent that provides the chloroacetyl group.

-

Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice due to its high Lewis acidity, which is necessary to generate the acylium ion from the relatively unreactive chloroacetyl chloride. It is crucial to use anhydrous AlCl₃ as it reacts violently with water. Due to the complexation of the product ketone with AlCl₃, stoichiometric amounts of the catalyst are generally required for the reaction to go to completion.[1]

-

Solvent Selection: An inert, anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Temperature Control: The initial mixing of the reactants and the catalyst is performed at a low temperature (typically 0°C) to control the highly exothermic reaction between the Lewis acid and the acyl chloride.[4] The reaction is then allowed to proceed at room temperature.

Understanding the Regioselectivity at the C5 Position

A critical aspect of this synthesis is the regioselectivity of the acylation. The chloroacetyl group is introduced almost exclusively at the C5 position of the 2-chlorothiazole ring. This can be explained by examining the stability of the possible sigma complex intermediates.

The 2-chlorothiazole ring has two potential sites for electrophilic attack: C4 and C5.

-

The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

-

However, the lone pairs on the sulfur and nitrogen atoms can participate in resonance, donating electron density to the ring and directing the incoming electrophile.

When the electrophile attacks at the C5 position, the positive charge in the resulting sigma complex can be delocalized over the sulfur atom, which is a more favorable resonance contributor than the corresponding structures for C4 attack. This greater stabilization of the intermediate for C5 attack means that the activation energy for this pathway is lower, leading to the preferential formation of the C5-acylated product.

Figure 2: Regioselectivity of Acylation

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone via Friedel-Crafts acylation.

Materials:

-

2-Chlorothiazole

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion Complex: Cool the suspension to 0°C using an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel. Stir the mixture at 0°C for 20-30 minutes.

-

Addition of 2-Chlorothiazole: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.

Data Presentation: A Summary of Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry | ||

| 2-Chlorothiazole | 1.0 equivalent | Limiting reagent |

| Chloroacetyl chloride | 1.05 - 1.1 equivalents | Slight excess to ensure complete reaction |

| Aluminum Chloride | 1.1 - 1.2 equivalents | Stoichiometric amount needed to drive the reaction |

| Solvent | Anhydrous Dichloromethane | Inert and good solubility for reactants |

| Temperature | 0°C for addition, then RT | To control exothermicity and then allow reaction to complete |

| Reaction Time | 12 - 18 hours | Typical for Friedel-Crafts acylations |

| Typical Yield | 60 - 80% | Based on analogous reactions |

| Appearance | Off-white to yellow solid | Expected for this class of compounds |

Conclusion: A Robust Pathway to a Key Intermediate

The Friedel-Crafts acylation of 2-chlorothiazole with chloroacetyl chloride provides a reliable and direct route to 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. A thorough understanding of the reaction mechanism, particularly the factors governing the regioselectivity, is essential for optimizing the synthesis and achieving high yields of the desired product. The protocol outlined in this guide, grounded in established chemical principles, offers a solid foundation for researchers and scientists working to synthesize this versatile chemical building block for applications in drug discovery and development.

References

- Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone. Google Patents.

-

Friedel–Crafts reaction. Wikipedia. URL: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. URL: [Link]

-

Friedel Crafts Acylation and Akylation. YouTube. URL: [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. URL: [Link]

Sources

An In-depth Technical Guide to the Biological Activities of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone Derivatives

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug discovery. This technical guide focuses on the derivatives of a specific, highly reactive intermediate: 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. The presence of an α-haloketone moiety makes this compound an exceptionally versatile starting material for synthesizing a wide array of derivatives. We will explore the demonstrated and potential biological activities of these derivatives, with a primary focus on their anticancer and enzyme inhibitory properties. This document synthesizes current research to provide a forward-looking perspective for researchers, scientists, and drug development professionals, detailing synthetic rationale, mechanisms of action, and proven experimental protocols.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of pharmacologically active agents.[1] Its significance is underscored by its presence in drugs spanning a wide therapeutic spectrum, including antineoplastics (Dasatinib), anti-HIV agents (Ritonavir), and anti-inflammatory drugs (Meloxicam).[1] The thiazole ring is not merely a passive spacer; its heteroatoms can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking, making it a potent pharmacophoric element.[1]

The core compound of this guide, 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone , is of particular interest not for its own biological activity, but as a strategic precursor. The chloroacetyl group (-COCH₂Cl) is a potent electrophile, primed for reaction with a wide range of nucleophiles. This reactivity is the key to creating diverse chemical libraries, allowing for systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies for Derivatization

The generation of a diverse library of derivatives from a common starting material is a foundational strategy in modern drug discovery. The electrophilic nature of the α-chloro-ketone in the parent compound provides a direct route to novel chemical entities.

Foundational Synthesis: The Hantzsch Reaction

While our focus is on derivatization, it is crucial to understand the formation of the core thiazole ring itself. The Hantzsch synthesis, a classic cyclization reaction between an α-halocarbonyl compound and a thioamide, remains one of the most robust and widely used methods for constructing the thiazole scaffold.[2] This method allows for the introduction of various substituents at positions 2, 4, and 5 of the ring, providing foundational structural diversity.[2]

Key Derivatization Pathways

Starting with 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone, two primary synthetic routes have proven fruitful for generating biologically active molecules:

-

Acylation to form Chloroacetamides: The reaction with various amines (anilines, alkylamines) leads to the formation of N-substituted-2-chloroacetamides. This is a critical transformation, as the resulting chloroacetamide moiety can function as a "covalent warhead," capable of forming irreversible bonds with biological targets.[3][4]

-

Condensation Reactions: The active methylene group adjacent to the ketone can participate in reactions like the Knoevenagel condensation. This has been effectively used to synthesize complex hybrid molecules, such as Ciminalum-thiazolidinone hybrids, by reacting the core structure with 4-thiazolidinone derivatives.[5]

Below is a generalized workflow illustrating these derivatization strategies.

Caption: General synthetic workflow from precursors to bioactive derivatives.

Anticancer Activity

Derivatives of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone have demonstrated significant potential as anticancer agents through distinct mechanisms of action.

Cytotoxicity of Thiazole-based Chloroacetamides

Recent studies have focused on the synthesis and anticancer evaluation of 2-chloroacetamides bearing thiazole scaffolds.[3] These compounds have shown significant cytotoxic activity against multiple cancer cell lines. The rationale behind this design is that the chloroacetamide group acts as a covalent inhibitor, forming a permanent bond with its target protein, leading to sustained inhibition.[4]

Data Summary: Cytotoxicity of Thiazole-based Chloroacetamides

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 2-Chloroacetamides | Jurkat (T-cell leukemia) | Significant Cytotoxicity | [3] |

| 2-Chloroacetamides | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity | [3] |

| 2,2-Dichloroacetamides | All tested cell lines | Negligible Activity |[3] |

Proposed Mechanism: Glutathione S-transferase (GST) Inhibition Molecular docking studies suggest that a primary mechanism for the anticancer effect of these chloroacetamides is the inhibition of Glutathione S-transferase (GST).[3] GST is an enzyme often overexpressed in cancer cells, contributing to drug resistance by detoxifying chemotherapeutic agents. The chloroacetamide derivatives are believed to first conjugate with glutathione (GSH), and this conjugate then binds with high affinity to the active site of GST, inhibiting its function.[3] This leads to an increase in intracellular reactive oxygen species (ROS) and sensitizes the cancer cells to apoptosis.

Caption: Proposed mechanism of GST inhibition by thiazole-chloroacetamide derivatives.

Antimitotic Activity of Ciminalum-Thiazolidinone Hybrids

A separate class of derivatives, synthesized via Knoevenagel condensation, has also shown potent anticancer effects.[5][6] These hybrid molecules combine the 2-chloro-thiazole moiety with a 4-thiazolidinone scaffold. Screening against the National Cancer Institute's 60-cell line panel (NCI60) identified compounds with high antimitotic activity.[5]

Data Summary: NCI60 Screening of Lead Compound 2h

| Parameter | Value (µM) | Indication | Reference |

|---|---|---|---|

| GI₅₀ (Mean) | 1.57 | Growth Inhibition | [5][6] |

| TGI (Mean) | 13.3 | Total Growth Inhibition | [5][6] |

| LC₅₀ (Mean) | 65.0 | Lethal Concentration |[5] |

The structure-activity relationship analysis revealed that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is essential for the observed anticancer effects.[6] The high potency, particularly against leukemia and colon cancer cell lines, suggests a mechanism related to the disruption of cell division.[5]

Enzyme Inhibition: A Broad Therapeutic Vista

The thiazole scaffold is a common feature in molecules designed to inhibit specific enzymes, and derivatives of our core compound are promising candidates for this therapeutic strategy.[7][8]

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been successfully developed as inhibitors of various kinases, including PI3Ks, mTOR, and Cyclin-Dependent Kinases (CDKs).[8] The ability to readily modify the substituents on the thiazole ring allows for fine-tuning of selectivity and potency against specific kinase targets. While direct studies on 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone derivatives against kinases are pending, the established success of other thiazoles provides a strong rationale for their investigation in this area.[8]

Caption: General mechanism of competitive enzyme inhibition.

Other Potential Enzyme Targets

The versatility of the thiazole scaffold extends to other enzyme classes:

-

Carbonic Anhydrases: Thiazole derivatives have shown potent inhibitory activity against carbonic anhydrase I and II, enzymes relevant in conditions like glaucoma and epilepsy.[7]

-

Viral Proteases: Thiazole-based compounds have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting their potential as antiviral agents.[9]

Antimicrobial Potential

While specific antimicrobial data for derivatives of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is not yet prevalent, the broader class of thiazole derivatives is exceptionally rich in compounds with potent antibacterial and antifungal activity.[2][10][11][12] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal pathogens.[10][11] Given this extensive precedent, screening novel derivatives from this family for antimicrobial properties is a highly logical and promising avenue of research.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of antimicrobial screening, a standardized protocol is essential. The microdilution method is a gold standard for determining MIC.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test thiazole derivatives, dissolved in DMSO to a stock concentration of 10 mg/mL.

-

Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Microbial inoculum, standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Sterile 96-well microtiter plates.

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (broth and inoculum only).

-

Sterility control (broth only).

Step-by-Step Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock test compound to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations. Repeat for each test compound and positive control.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control wells), achieving a final volume of 110 µL and the target cell density.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no microbial growth). This can be confirmed by using a viability indicator like resazurin if needed.

Future Directions and Conclusion

The derivatives of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone represent a promising and versatile chemical space for the development of novel therapeutics. The research to date strongly supports their potential as anticancer agents, acting through mechanisms such as GST inhibition and antimitotic activity.[3][5]

Future research should focus on:

-

Library Expansion: Synthesizing a broader and more diverse range of derivatives to conduct comprehensive SAR studies.

-

Broad-Spectrum Screening: Evaluating new compounds against a wider panel of cancer cell lines, bacterial strains, and fungal pathogens.

-

Mechanistic Elucidation: For promising hits, conducting in-depth biochemical and cellular assays to definitively identify their molecular targets and pathways of action.

-

In Vivo Evaluation: Advancing lead compounds with favorable in vitro activity and low toxicity profiles into preclinical animal models.

References

-

Al-Ostath, A. et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

-

Abdel-Wahab, B. F. et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. Available at: [Link]

-

Borcea, A. M. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

-

Swathykrishna, C. S. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

-

Swathykrishna, C. S. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

-

Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. The Pharma Innovation Journal. Available at: [Link]

-

Singh, P. et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Singh, P. et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ahmad, I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

-

Shaker, Y. M. et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Demir, Y. et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link]

-

Borcea, A. M. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

-

Hrytsai, I. et al. (2024). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Lelyukh, M. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

-

Elsayed, M. et al. (2022). Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. ResearchGate. Available at: [Link]

-

Hrytsai, I. et al. (2024). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Lelyukh, M. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed. Available at: [Link]

-

Sharma, P. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

A Comprehensive Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the novel compound, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone. Recognizing the critical importance of these parameters in the drug development pipeline, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and scientifically-grounded approach to designing and executing a robust experimental plan. By elucidating the causality behind experimental choices and embedding self-validating systems within the protocols, this guide aims to equip researchers with the necessary tools to generate reliable and reproducible data, thereby accelerating the journey from discovery to clinical application. The methodologies detailed herein are aligned with international regulatory expectations, including those set forth by the International Council for Harmonisation (ICH).

Introduction: The Pivotal Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from the laboratory bench to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[1][2] For 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, a compound of interest in modern therapeutic research, a comprehensive evaluation of these attributes is not merely a regulatory requirement but a foundational element of its development.

This guide will provide a detailed roadmap for:

-

Determining the aqueous and solvent solubility of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.

-

Establishing the intrinsic stability of the molecule under various stress conditions.

-

Identifying potential degradation pathways and elucidating the structure of key degradants.

-

Developing a stability-indicating analytical method.

The following sections will delve into the theoretical underpinnings and practical execution of these critical studies.

Chemical Identity and Preliminary Assessment

Before embarking on extensive solubility and stability studies, it is imperative to confirm the identity and purity of the 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone batch under investigation.

Table 1: Physicochemical Properties of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

| Property | Value | Source |

| Molecular Formula | C5H3Cl2NOS | PubChem[3] |

| Molecular Weight | 194.05 g/mol | PubChem[3] |

| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | PubChem[3] |

| InChI Key | HLWSJFNCRQBIDA-UHFFFAOYSA-N | PubChem[3] |

| Appearance | To be determined | - |

| Melting Point | To be determined | - |

| pKa | To be determined | - |

Initial characterization should involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical structure. Purity should be assessed using a high-performance liquid chromatography (HPLC) method with a universal detector, such as a UV detector, to ensure the absence of significant impurities that could interfere with subsequent analyses.

Solubility Determination: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its absorption and bioavailability.[4] A comprehensive solubility profile should be established across a range of relevant aqueous and organic solvents.

Thermodynamic Solubility in Aqueous Media (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[5][6] This technique measures the equilibrium solubility of a compound in a given solvent system.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Solubility in Organic Solvents and Co-solvent Systems

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is crucial. This data informs the selection of appropriate excipients for liquid and semi-solid dosage forms.

Table 2: Proposed Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Common formulation excipients. |

| Ketones | Acetone | Useful for initial solubility assessment. |

| Esters | Ethyl Acetate | Relevant for certain formulation approaches. |

| Chlorinated Solvents | Dichloromethane | Provides information on solubility in non-polar environments. |

| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | High solubilizing power, often used in early-stage screening. |

| Co-solvent Systems | Ethanol/Water, Propylene Glycol/Water | Mimics potential vehicle compositions for liquid formulations. |

The experimental approach for determining solubility in these systems is analogous to the shake-flask method described for aqueous media.

Stability Assessment: Unveiling the Degradation Landscape

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[7][8][9] These studies are also instrumental in developing and validating a stability-indicating analytical method.[8]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C | To investigate degradation in an acidic environment.[10][11] |

| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C | To investigate degradation in an alkaline environment.[10][11] |

| Oxidation | 3% H2O2, room temperature | To assess susceptibility to oxidative degradation.[10] |

| Thermal Degradation | Solid state, elevated temperature (e.g., 80°C) | To evaluate the impact of heat on the solid drug substance.[10] |

| Photostability | ICH Q1B conditions (exposure to UV and visible light) | To determine light sensitivity.[10] |

The extent of degradation should be targeted to be between 5-20% to ensure that degradation products are formed at detectable levels without excessive degradation of the parent compound.[7][10]

Diagram 2: Forced Degradation Study Workflow

Caption: General workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a retest period for the drug substance and a shelf-life for the drug product.[12][13]

Table 4: ICH Conditions for Long-Term and Accelerated Stability Testing

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated studies) to monitor for any changes in purity, potency, and physical characteristics.[12][13]

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products without interference from each other or from any excipients in the formulation. Method validation should be performed according to ICH Q2(R1) guidelines.

Conclusion

The systematic investigation of the solubility and stability of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone, as outlined in this guide, is a cornerstone of its successful development as a potential therapeutic agent. The data generated from these studies will provide a solid foundation for formulation development, manufacturing process design, and regulatory submissions. By adhering to a scientifically rigorous and methodologically sound approach, researchers can confidently navigate the complexities of physicochemical characterization and advance this promising compound through the development pipeline.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.

- Stability Testing of Pharmaceutical Products. (2012).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization.

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Annex 4. (n.d.). World Health Organization.

- 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone. (n.d.). PubChem.

Sources

- 1. japsonline.com [japsonline.com]

- 2. www3.paho.org [www3.paho.org]

- 3. PubChemLite - 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone (C5H3Cl2NOS) [pubchemlite.lcsb.uni.lu]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. onyxipca.com [onyxipca.com]

- 8. veeprho.com [veeprho.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Safe Handling and Management of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone (CAS No: 1263378-88-6). As a chlorinated heterocyclic ketone, this compound serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its reactive nature necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in a laboratory setting. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound responsibly.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 1263378-88-6 | [1] |

| Molecular Formula | C5H3Cl2NOS | [1][3] |

| Molecular Weight | 196.05 g/mol | [1] |

| SMILES | C1=C(SC(=N1)Cl)C(=O)CCl | [1][3] |

| Appearance | Not explicitly stated, but likely a solid | N/A |

| Solubility | No data available | N/A |

Hazard Identification and Risk Assessment

Potential Health Effects:

-

Acute Dermal Toxicity: May be harmful in contact with skin.

-

Acute Inhalation Toxicity: May be harmful if inhaled as a dust or aerosol.[4][5]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[5][6]

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[5][6]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[7]

Environmental Hazards:

-

Data on the environmental impact is limited. However, as with many chlorinated organic compounds, it is prudent to prevent its release into the environment.[6][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential when working with 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone.

Engineering Controls

-

Fume Hood: All weighing, solution preparation, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[9]

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Solution Preparation | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher, if handling outside a fume hood |

| Reactions and Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | As needed, based on risk assessment |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

-